molecular formula C18H16N4O2 B2708717 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034544-34-6

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide

Cat. No. B2708717
CAS RN: 2034544-34-6
M. Wt: 320.352
InChI Key: PVMGMGZZQWTRAF-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide, also known as FIIN-4, is a small molecule inhibitor that has been widely used in scientific research for studying the role of protein kinases in various biological processes. This compound has shown promising results in inhibiting the activity of several kinases, including FGFR, VEGFR, and PDGFR, which are known to be involved in cancer and other diseases.

Scientific Research Applications

Synthesis and Chemical Reactivity

One of the significant applications of this compound is in the field of chemical synthesis. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide, a related compound, involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in anhydrous toluene, leading to corresponding thioamide. This process then leads to the synthesis of various furan-2-yl compounds through electrophilic substitution reactions like nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Anticancer Activities

Another crucial application area is in pharmacology, particularly in antimicrobial and anticancer research. Compounds with a furan-2-yl backbone have been synthesized and screened for various biological activities. For example, derivatives such as pyridine, thioamide, and thiazole have been obtained from reactions involving furan-2-yl compounds and have shown significant antimicrobial and anticancer activities (Zaki et al., 2018).

Molecular Characterization and Biological Activity

Molecular characterization and biological activity studies also form a significant part of the research on these compounds. A thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, was synthesized and investigated for its antimicrobial activity. The structure was characterized by various spectroscopic methods, and the compound demonstrated good antimicrobial activity against several microorganisms, suggesting potential pharmacological applications (Cakmak et al., 2022).

Targeting Epidemal Growth Factor Receptor

The derivatives of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide have been designed and synthesized as anticancer agents targeting the epidemal growth factor receptor (EGFR). These compounds exhibited potent anticancer activities against various cancer cell lines and showed potential as EGFR inhibitors. The target compound with a specific group at the C5 position exhibited the most potent anticancer activity (Lan et al., 2017).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(15-11-13-5-1-2-6-14(13)21-15)19-12-16(17-7-3-10-24-17)22-9-4-8-20-22/h1-11,16,21H,12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMGMGZZQWTRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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